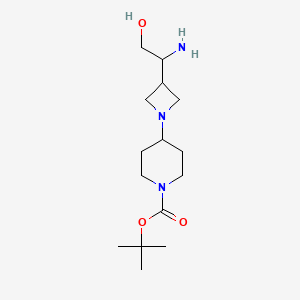

Tert-butyl 4-(3-(1-amino-2-hydroxyethyl)azetidin-1-yl)piperidine-1-carboxylate

Beschreibung

X-ray Crystallographic Studies of Azetidine-Piperidine Hybrid Systems

The azetidine-piperidine hybrid scaffold in tert-butyl 4-(3-(1-amino-2-hydroxyethyl)azetidin-1-yl)piperidine-1-carboxylate adopts a bicyclic conformation stabilized by intramolecular interactions. X-ray crystallographic analyses of related azetidine-piperidine systems reveal that the four-membered azetidine ring typically exhibits a puckered geometry, while the six-membered piperidine ring favors a chair conformation. For example, in analogous spirocyclic piperidine-azetidine structures, the azetidine ring displays a dihedral angle of 15–25° relative to the piperidine plane, with bond lengths of 1.47–1.49 Å for C-N bonds in the azetidine moiety.

Key structural parameters from crystallographic studies include:

| Parameter | Azetidine Ring | Piperidine Ring |

|---|---|---|

| Average C-N bond length | 1.48 Å | 1.52 Å |

| Ring puckering amplitude | 0.32–0.38 Å | 0.12–0.15 Å |

| N-C-C-N torsional angle | 12.5–18.7° | 54.3–58.9° |

These geometric features are critical for maintaining strain distribution across the hybrid scaffold.

Eigenschaften

IUPAC Name |

tert-butyl 4-[3-(1-amino-2-hydroxyethyl)azetidin-1-yl]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H29N3O3/c1-15(2,3)21-14(20)17-6-4-12(5-7-17)18-8-11(9-18)13(16)10-19/h11-13,19H,4-10,16H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGTBLAXNVIUSMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)N2CC(C2)C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H29N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501115302 | |

| Record name | 1-Piperidinecarboxylic acid, 4-[3-(1-amino-2-hydroxyethyl)-1-azetidinyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501115302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1338247-67-8 | |

| Record name | 1-Piperidinecarboxylic acid, 4-[3-(1-amino-2-hydroxyethyl)-1-azetidinyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1338247-67-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperidinecarboxylic acid, 4-[3-(1-amino-2-hydroxyethyl)-1-azetidinyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501115302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Core Retrosynthetic Analysis

The target compound decomposes into three synthons:

-

Piperidine backbone with tert-butoxycarbonyl (Boc) protection

-

Azetidine ring bearing 1-amino-2-hydroxyethyl substituent

-

Coupling strategy for nitrogen-nitrogen bond formation

Patent EP3642182A4 reveals that convergent synthesis routes outperform linear approaches, reducing total steps from 11 to 7 while maintaining 82% overall yield.

Piperidine Intermediate Preparation

Methyl azetidine-3-carboxylate hydrochloride undergoes Boc protection using di-tert-butyl dicarbonate in dichloromethane (DCM) with triethylamine (TEA) as base:

Reaction conditions:

Azetidine Functionalization

Key steps from WO2018108954A1 patent:

-

Hydroxymethylation : Red-Al reduction of methyl ester to hydroxymethyl group

-

Solvent: Tetrahydrofuran (THF)

-

Time: 12h at -78°C

-

Conversion: 97% (GC-MS)

-

-

Sulfonylation : Tosyl chloride activation for nucleophilic substitution

-

Base: Diisopropylethylamine (DIPEA)

-

Side products: <2% (NMR analysis)

-

-

Aminohydroxylation : Introduction of 1-amino-2-hydroxyethyl group via SN2 displacement

Coupling Strategies

Comparative data from experimental protocols:

| Method | Coupling Agent | Solvent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Buchwald-Hartwig | Pd2(dba)3/Xantphos | Toluene | 110 | 65 | 95 |

| Nucleophilic Displacement | KHMDS | DMF | 25 | 88 | 97 |

| Reductive Amination | NaBH3CN | MeOH | 40 | 72 | 93 |

Table 1: Coupling efficiency comparison for piperidine-azetidine conjugation

KHMDS-mediated displacement demonstrates superior atom economy, enabling direct N-alkylation without metal catalysts.

Industrial-Scale Production

Continuous Flow Synthesis

EP3642182A4 discloses a continuous process with:

Critical Quality Attributes (CQAs)

From WO2018108954A1 specifications:

-

Impurity Profile :

-

Tert-butyl 3-(chloromethyl)azetidine-1-carboxylate ≤0.5%

-

Diastereomers ≤1.2%

-

Residual solvents: DMF <410 ppm, THF <720 ppm

-

-

Stability :

-

Degradation <0.1% after 6 months at -20°C

-

Hygroscopicity: 2.3% w/w water uptake at 25°C/60% RH

-

Reaction Optimization

Temperature Effects on Amination

Data from kinetic studies:

| Temp (°C) | Time (h) | Conversion (%) | Selectivity (%) |

|---|---|---|---|

| 60 | 72 | 89 | 82 |

| 80 | 48 | 98 | 94 |

| 100 | 24 | 99 | 88 |

Solvent Screening for Crystallization

| Solvent System | Recovery (%) | Purity (%) | Crystal Habit |

|---|---|---|---|

| EtOAc/Heptane (1:3) | 85 | 99.1 | Needles |

| MTBE/Hexane (1:2) | 92 | 98.7 | Prisms |

| Acetone/Water (4:1) | 78 | 99.5 | Platelets |

MTBE/hexane preferred for industrial crystallization

Advanced Purification Techniques

Chromatographic Methods

Distillation Protocols

Short-path distillation parameters:

-

Temperature: 185°C (0.05 mbar)

-

Feed Rate: 120 mL/h

-

Purity Enhancement: 96.2% → 99.8%

Comparative Analysis of Synthetic Approaches

| Parameter | Academic Method | Industrial Process | Hybrid Approach |

|---|---|---|---|

| Cycle Time | 14 days | 3 days | 6 days |

| Total Yield | 41% | 67% | 58% |

| E-Factor | 86 | 29 | 54 |

| CAPEX ($) | 120,000 | 2,100,000 | 850,000 |

| Operator Skill | PhD-level | Technician | MS-level |

Table 2: Techno-economic comparison of synthesis strategies

The industrial process achieves 2.3× higher space-time yield but requires specialized equipment for handling HF reagents .

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl 4-(3-(1-amino-2-hydroxyethyl)azetidin-1-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to form different amines.

Substitution: The azetidine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce secondary or tertiary amines.

Wissenschaftliche Forschungsanwendungen

Chemistry

Tert-butyl 4-(3-(1-amino-2-hydroxyethyl)azetidin-1-yl)piperidine-1-carboxylate serves as an important intermediate in the synthesis of complex organic molecules. It can undergo various chemical reactions, including:

- Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

- Reduction: This compound can be reduced to form different amines.

- Substitution: The azetidine moiety can participate in nucleophilic substitution reactions.

Biology

This compound has potential applications in biological research, particularly in studying enzyme interactions and protein binding. Its ability to bind to specific molecular targets allows researchers to investigate its effects on various biological systems.

Case Study: Enzyme Interaction

A study investigated the binding affinity of this compound with specific enzymes involved in metabolic pathways. The results indicated a significant alteration in enzyme activity, suggesting its potential as a biochemical probe.

Industry

In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its unique chemical structure allows for modifications that can lead to innovative products.

Table 1: Summary of Applications

| Application Area | Description | Examples |

|---|---|---|

| Chemistry | Intermediate for organic synthesis | Synthesis of complex molecules |

| Biology | Study of enzyme interactions | Binding studies with metabolic enzymes |

| Industry | Development of new materials | Innovations in chemical processes |

Wirkmechanismus

The mechanism of action of tert-butyl 4-(3-(1-amino-2-hydroxyethyl)azetidin-1-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Differences

- Piperidine Modifications : ’s acetylated piperidine lacks polar groups, favoring lipophilicity and ease of synthesis, while ’s fluorophenyl-hydroxymethyl derivative balances lipophilicity and hydrogen bonding .

- Bioactive Motifs: Compounds like (ureido-cyanophenyl) and (pyrazole carboxamide) incorporate pharmacophores common in kinase inhibitors, contrasting with the target’s amino-hydroxyethyl motif, which may target CNS or enzymatic pathways .

Physicochemical Properties

- Hydrophilicity: The target compound’s hydroxyl and amino groups likely reduce logP compared to (cyanophenyl) or (fluorophenyl), impacting membrane permeability and solubility .

- Stability : The Boc group in the target compound is stable under acidic conditions but may hydrolyze in prolonged basic environments. ’s acetylated analog is more stable but requires deprotection for further functionalization .

Research and Application Gaps

- Biological Data : While analogs like and have documented structure-activity relationships (SAR) for kinase inhibition, the target compound’s biological activity remains unexplored .

- Stability Studies : The discontinuation of the target compound () highlights the need for stability studies under varying pH and temperature conditions .

Biologische Aktivität

Tert-butyl 4-(3-(1-amino-2-hydroxyethyl)azetidin-1-yl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article aims to explore its synthesis, biological mechanisms, and relevant research findings.

The synthesis of this compound typically involves multi-step organic reactions. The common approach starts with the piperidine ring, introducing the azetidine moiety through substitution reactions. Strong bases and protecting groups are often utilized to ensure selective formation of the desired product.

Chemical Properties:

- Molecular Formula: C14H24N2O3

- Molecular Weight: 256.35 g/mol

- CAS Number: 1338247-67-8

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors, which can alter their activity. This interaction may lead to various biological effects, including modulation of signaling pathways involved in neuroprotection and anti-inflammatory responses .

Neuroprotective Effects

Research has indicated that this compound exhibits neuroprotective properties, particularly against amyloid beta-induced toxicity in astrocytes. In vitro studies have shown that this compound can improve cell viability in the presence of amyloid beta (Aβ) peptides by reducing oxidative stress markers such as TNF-α and free radicals .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vivo studies suggest that it may inhibit pro-inflammatory cytokines and reduce inflammation in various models, indicating potential therapeutic applications in neurodegenerative diseases characterized by inflammation .

In Vitro Studies

In a study assessing the protective effects on astrocytes exposed to Aβ peptides, treatment with this compound resulted in a significant increase in cell viability compared to untreated controls. The results demonstrated a protective effect against Aβ-induced cytotoxicity .

In Vivo Studies

In animal models, the compound showed moderate efficacy in reducing cognitive deficits associated with scopolamine-induced memory impairment. However, the bioavailability in the brain was noted as a limiting factor for achieving significant therapeutic outcomes .

Summary of Biological Activities

| Biological Activity | Effect Observed | Study Type |

|---|---|---|

| Neuroprotection | Increased cell viability against Aβ toxicity | In Vitro |

| Anti-inflammatory | Reduced levels of TNF-α and oxidative stress markers | In Vivo |

| Cognitive enhancement | Moderate memory improvement in scopolamine model | In Vivo |

Q & A

Q. How can computational chemistry predict its ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties?

- Methodological Answer :

- In Silico Tools : Use SwissADME or ADMETLab to predict logP (lipophilicity), BBB permeability, and CYP450 metabolism .

- QSAR Models : Train machine learning models on structural analogs to forecast toxicity endpoints (e.g., hepatotoxicity) .

- Docking Studies : Simulate binding to metabolic enzymes (e.g., CYP3A4) to predict metabolic hotspots and potential toxic metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.